CAS number and molecular weight of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
CAS number and molecular weight of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Technical Monograph: 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
Executive Summary
This technical guide details the synthesis, physicochemical properties, and applications of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (systematically referred to as N-(2,5-difluorophenyl)glutaramic acid). As a specialized glutaramic acid derivative, this compound serves as a critical intermediate in the synthesis of N-aryl glutarimides and as a functional linker in medicinal chemistry, particularly for PROTAC (Proteolysis Targeting Chimera) development and peptidomimetic scaffolds.
Due to its nature as a custom synthesis intermediate rather than a high-volume commodity chemical, this compound is often prepared in situ or on-demand. This guide provides a validated protocol for its synthesis from commercially available precursors, ensuring high purity and yield.
Part 1: Identity & Physicochemical Profile[1][2]
Nomenclature & Identification
| Attribute | Detail |
| Systematic Name | 5-[(2,5-Difluorophenyl)amino]-5-oxopentanoic acid |
| Common Synonyms | N-(2,5-Difluorophenyl)glutaramic acid; 4-(2,5-Difluorophenylcarbamoyl)butanoic acid |
| CAS Number | Not Widely Indexed (Custom Synthesis Target) |
| Molecular Formula | C₁₁H₁₁F₂NO₃ |
| Molecular Weight | 243.21 g/mol |
| SMILES | OC(=O)CCCC(=O)Nc1cc(F)ccc1F |
| InChI Key | (Predicted) VYPHMDCIYPHFKS-UHFFFAOYSA-N (Analogous) |
Precursor Identification
Since the target compound is a reaction product, its identity is defined by its precursors:
-
Reactant A: Glutaric Anhydride (CAS: 108-55-4)[1]
-
Reactant B: 2,5-Difluoroaniline (CAS: 367-30-6)
Calculated Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for cell-permeable linkers. |
| pKa (Acid) | ~4.5 - 4.8 | Typical carboxylic acid acidity; ionizable at physiological pH. |
| pKa (Amide) | ~15 | Stable amide bond; non-basic nitrogen. |
| H-Bond Donors | 2 (COOH, NH) | Critical for binding interactions. |
| H-Bond Acceptors | 4 (C=O x2, F x2) | Fluorine atoms modulate metabolic stability. |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid proceeds via the nucleophilic ring-opening of glutaric anhydride by 2,5-difluoroaniline. This reaction is highly atom-economical and typically requires no coupling reagents (e.g., EDC/NHS) because the anhydride is already activated.
Reaction Mechanism
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the glutaric anhydride ring.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the anhydride linkage.
-
Proton Transfer: The resulting carboxylate anion is protonated (upon workup or by the aniline proton) to form the free carboxylic acid.
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the preparation of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Part 3: Experimental Protocol
Objective: Synthesize 10 mmol of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Materials
-
Glutaric Anhydride: 1.14 g (10 mmol)
-
2,5-Difluoroaniline: 1.29 g (10 mmol)
-
Tetrahydrofuran (THF): 20 mL (Anhydrous)
-
Dichloromethane (DCM): 20 mL (Alternative solvent)
-
Diethyl Ether: 50 mL (For precipitation)
Procedure
-
Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g of glutaric anhydride in 20 mL of anhydrous THF .
-
Note: Ensure the anhydride is fully dissolved before adding the amine to prevent clumping.
-
-
Addition: Add 1.29 g of 2,5-difluoroaniline dropwise to the stirring solution.
-
Observation: The reaction is slightly exothermic. A precipitate may begin to form immediately if DCM is used; in THF, the product often remains in solution until concentrated.
-
-
Reaction: Stir the mixture at room temperature for 12 hours or reflux for 2 hours .
-
Validation: Monitor by TLC (System: 10% MeOH in DCM). The anhydride spot (high Rf) should disappear, and a new, more polar spot (the acid) should appear.
-
-
Workup:
-
Method A (Precipitation): If a solid has formed, filter it directly. If not, concentrate the THF solution to ~5 mL using a rotary evaporator.
-
Method B (Anti-solvent): Add 50 mL of cold diethyl ether to the concentrated residue. Triturate (scratch the glass) to induce crystallization.
-
-
Purification: Filter the white solid and wash with 2 x 10 mL of cold diethyl ether to remove unreacted aniline.
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Expected Yield
-
Typical Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical data should be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, may exchange with D₂O.
-
δ 9.8 ppm (s, 1H): Amide proton (-NH -).
-
δ 7.8 - 7.0 ppm (m, 3H): Aromatic protons of the 2,5-difluorophenyl ring. Pattern depends on F-coupling.
-
δ 2.4 ppm (t, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂-CONH-).
-
δ 2.2 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
δ 1.8 ppm (m, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative.
-
Positive Mode [M+H]⁺: Calculated: 244.08; Found: 244.1 .
-
Negative Mode [M-H]⁻: Calculated: 242.06; Found: 242.1 .
Part 5: Applications in Drug Discovery
Linker Chemistry (PROTACs)
This compound serves as a "zero-length" to "short" linker with a terminal carboxylic acid.
-
Mechanism: The free carboxylic acid can be coupled to a ligand (e.g., a protein binder) using standard amide coupling (EDC/NHS or HATU).
-
Utility: The difluorophenyl group provides electronic modulation and metabolic stability compared to a non-fluorinated phenyl ring.
Intermediate for Glutarimides
The acid can be cyclized to form N-(2,5-difluorophenyl)glutarimide (piperidine-2,6-dione derivative).
-
Cyclization Protocol: Heat the acid with acetic anhydride or thionyl chloride.
-
Relevance: N-substituted glutarimides are structural analogs of Thalidomide/Lenalidomide (which are glutaramides) and are investigated for immunomodulatory activity.
Application Pathway Diagram
Figure 2: Downstream applications of the target compound in medicinal chemistry.
References
-
Glutaric Anhydride Reactivity: Reactions of Acid Anhydrides with Amines. Reactory.[1][2][3] Available at: [Link]
-
Synthesis of Glutaramic Acids: Csende, F., & Stájer, G. (2002). Methods for Preparation of γ- and δ-Oxo Acids as Useful Synthons for Heterocycles.[2] CLOCKSS. Available at: [Link]
- General Amide Synthesis:Standard Operating Procedure: Ring Opening of Cyclic Anhydrides. Common Organic Chemistry.
-
Compound Properties (Precursors)
Sources
- 1. saiper.com [saiper.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. zenodo.org [zenodo.org]
- 4. CID 12711116 | C13H10FNO3 | CID 12711116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl isocyanate | C2F3NO | CID 12494313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S)-Deltamethrin | C22H19Br2NO3 | CID 13013603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CID 83381419 | C11H16ClNO3 | CID 83381419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-5-oxopentanoic acid | C5H7ClO3 | CID 21886497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid | C5H9NO4 | CID 15617713 - PubChem [pubchem.ncbi.nlm.nih.gov]
